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Abstract
(S)-1-(4-Cyanophenyl)ethanol is a chiral secondary benzylic alcohol of significant interest in

the pharmaceutical and fine chemical industries. Its stereogenic center and versatile functional

groups—a hydroxyl, a cyano, and an aromatic ring—make it a valuable chiral building block for

the synthesis of complex, high-value molecules, particularly stereochemically pure Active

Pharmaceutical Ingredients (APIs)[1][2]. This guide provides a comprehensive overview of its

chemical properties, reactivity, synthesis, and applications, grounded in established scientific

principles and methodologies. We will explore the causality behind its reactivity, detail validated

synthetic protocols, and present its characterization profile to serve as a foundational resource

for professionals in drug development and organic synthesis.

Core Compound Identification
Precise identification is the cornerstone of chemical research and development. The following

table summarizes the key identifiers for (S)-1-(4-Cyanophenyl)ethanol.
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Identifier Value Source(s)

IUPAC Name
4-[(1S)-1-

Hydroxyethyl]benzonitrile
[3]

Synonyms
(S)-4-(1-

Hydroxyethyl)benzonitrile
[3][4]

(S)-1-(4-

Isocyanophenyl)ethanol
[4]

CAS Number 101219-71-0 [1][3][5]

Molecular Formula C₉H₉NO [3][6]

Molecular Weight 147.17 g/mol [3][6]

InChIKey
XGAVOODMMBMCKV-

ZETCQYMHSA-N
[3]

Physicochemical and Optical Properties
The physical and optical characteristics of a compound are critical for process development,

purification, and characterization. (S)-1-(4-Cyanophenyl)ethanol is a chiral molecule, and its

most distinguishing feature is its ability to rotate plane-polarized light, a property known as

optical activity[7].
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Property Value (Predicted/Reported) Source(s)

Appearance
White to off-white solid or

colorless oil
General Knowledge

Boiling Point 291.3 ± 23.0 °C (Predicted) [3]

Density 1.12 ± 0.1 g/cm³ (Predicted) [3]

Flash Point 130.0 ± 22.6 °C (Predicted) [3]

Refractive Index 1.556 (Predicted) [3]

Optical Rotation, [α]

Specific rotation is a key

parameter but is highly

dependent on solvent,

concentration, temperature,

and wavelength.[7][8][9]

Enantiomers rotate plane-

polarized light with equal

magnitude but in opposite

directions.[7] The (S)-

enantiomer's specific rotation

must be determined

experimentally under defined

conditions.

General Knowledge

Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of (S)-1-(4-Cyanophenyl)ethanol is derived from the distinct reactivity of

its two primary functional moieties: the secondary benzylic alcohol and the aromatic nitrile. The

interplay between these groups, particularly the electron-withdrawing nature of the cyano

group, dictates the molecule's overall chemical behavior.

Reactivity of the Secondary Benzylic Alcohol
The hydroxyl group is located at a benzylic position, which confers enhanced reactivity

compared to a standard secondary alcohol. This is primarily due to the ability of the adjacent

aromatic ring to stabilize reaction intermediates.
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Substitution Reactions (Sₙ1 Pathway): Benzylic alcohols readily undergo nucleophilic

substitution, often via an Sₙ1 mechanism.[10] The rate-determining step is the formation of a

benzylic carbocation, which is significantly stabilized by resonance with the phenyl ring.[10]

However, the strongly electron-withdrawing cyano group (-CN) at the para position will

destabilize this carbocation intermediate, making Sₙ1 reactions slower than for benzylic

alcohols with electron-donating or neutral substituents.[11][12] Despite this, the position

remains activated for dehydrative substitutions.[11]

Oxidation: Like other secondary alcohols, the benzylic alcohol can be oxidized to the

corresponding ketone, 4-acetylbenzonitrile. Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇

can achieve this transformation.[10] Milder, more selective reagents are typically employed

to avoid over-oxidation or side reactions. The kinetics of such oxidations are influenced by

the electronic nature of the aromatic substituent.[12]

Esterification and Etherification: The hydroxyl group can readily react with acyl chlorides or

anhydrides to form esters, or undergo Williamson ether synthesis under basic conditions.

Catalytic methods for benzylation using secondary benzyl alcohols have also been

developed, proceeding under mild conditions.[13]

Reactivity of the Aromatic Nitrile
The cyano group is a versatile functional handle that can be transformed into a wide array of

other functionalities, making it a valuable synthetic precursor.[14][15]

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a

carboxylic acid (4-(1-hydroxyethyl)benzoic acid) or, under milder conditions, an amide.

Reduction: The cyano group can be reduced to a primary amine (4-(1-

hydroxyethyl)benzylamine) using strong reducing agents like lithium aluminum hydride

(LiAlH₄) or through catalytic hydrogenation.

Organometallic Additions: Grignard reagents or organolithium compounds can add to the

carbon-nitrogen triple bond to form, after hydrolysis, ketones.

Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions with

reagents like azides to form tetrazoles, which are important isosteres for carboxylic acids in

medicinal chemistry.
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The following diagram illustrates the principal reactivity pathways.

Benzylic Alcohol Reactivity

Aromatic Nitrile Reactivity

(S)-1-(4-Cyanophenyl)ethanol

4-Acetylbenzonitrile

Oxidation
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Ester Derivative

Esterification
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Ether Derivative

Etherification
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(e.g., LiAlH₄)

Tetrazole Derivative

Cycloaddition
(e.g., NaN₃)
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Key reactivity pathways for (S)-1-(4-Cyanophenyl)ethanol.

Asymmetric Synthesis: The Gateway to
Enantiopurity
The production of enantiomerically pure (S)-1-(4-Cyanophenyl)ethanol is paramount for its

use in pharmaceutical synthesis, as the biological activity of chiral drugs is often exclusive to a

single enantiomer.[2] The most efficient and widely adopted strategy is the asymmetric

reduction of the prochiral ketone precursor, 4-acetylbenzonitrile.

Methodologies: Biocatalysis vs. Chemocatalysis
Two primary methodologies dominate the asymmetric synthesis landscape:

Biocatalysis: This "green chemistry" approach utilizes enzymes, typically ketoreductases

(KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs), to perform the

reduction.[16][17]

Expertise & Experience: The choice of biocatalysis is driven by its unparalleled

stereoselectivity, often achieving >99% enantiomeric excess (e.e.). Reactions are
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conducted under mild, aqueous conditions (neutral pH, room temperature), minimizing by-

product formation and environmental impact.[18] The inherent challenge lies in enzyme

discovery, engineering, and optimization to ensure high catalytic activity and stability under

process conditions.[19]

Trustworthiness: The self-validating nature of a biocatalytic process comes from the high

fidelity of the enzyme's active site. Once a suitable enzyme is identified and the process

optimized, the stereochemical outcome is highly reproducible.

Chemocatalysis: This method employs chiral metal complexes (e.g., Ru, Rh, Ir-based

catalysts) with chiral ligands to direct the stereochemical outcome of hydrogenation or

transfer hydrogenation reactions.

Expertise & Experience: Chemocatalysis offers broader substrate scope and tolerance to

non-aqueous solvents. However, it can require higher temperatures and pressures, and

the cost and toxicity of heavy metal catalysts, along with the need for their complete

removal from the final product, are significant considerations in pharmaceutical

manufacturing.

The following workflow diagram illustrates the general process for biocatalytic asymmetric

reduction.

Biocatalytic Asymmetric Reduction Workflow

Precursor:
4-Acetylbenzonitrile

Bioreactor Setup:
- Ketoreductase (KRED) Enzyme

- Cofactor (NADPH/NADH)
- Cofactor Recycling System

- Buffer (e.g., Phosphate)

Substrate Addition Biocatalytic Reduction
(Controlled pH & Temp)

Initiate Reaction Reaction Quench
& Work-up

(e.g., Solvent Extraction)

Reaction Completion Purification
(e.g., Crystallization,

Chromatography)

Crude Product Final Product:
(S)-1-(4-Cyanophenyl)ethanol

(High e.e.)

Purified Product

Click to download full resolution via product page

Workflow for biocatalytic synthesis.

Example Experimental Protocol: Whole-Cell
Bioreduction
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This protocol is a representative example based on established methodologies for asymmetric

ketone reduction.[18][20]

Biocatalyst Preparation: A suitable microorganism known for expressing appropriate alcohol

dehydrogenases (e.g., Lactobacillus paracasei, Acetobacter sp.) is cultured in a suitable

growth medium until reaching the late exponential phase.[18][20] The cells are harvested by

centrifugation and washed with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0).

Reaction Setup: In a temperature-controlled vessel, the washed cells (the whole-cell

biocatalyst) are re-suspended in the same buffer. A co-substrate for cofactor regeneration,

such as isopropanol or glucose, is added.

Substrate Addition: The substrate, 4-acetylbenzonitrile, is added to the cell suspension. Due

to its limited aqueous solubility, it may be added neat or as a solution in a water-miscible co-

solvent.

Bioconversion: The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C)

with gentle agitation. The reaction progress is monitored by periodically taking samples and

analyzing them by HPLC or GC to determine substrate conversion and the enantiomeric

excess of the product.

Work-up and Isolation: Once the reaction reaches completion, the cells are removed by

centrifugation or filtration. The aqueous supernatant is extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude

product.

Purification: The crude (S)-1-(4-Cyanophenyl)ethanol can be purified further by silica gel

chromatography or crystallization, if necessary, to yield the final product with high chemical

and enantiomeric purity.

Applications in Research and Drug Development
The primary application of (S)-1-(4-Cyanophenyl)ethanol is as a chiral intermediate in the

synthesis of pharmaceuticals.[1][2] Its stereocenter is often incorporated into the final API,

where specific stereochemistry is critical for efficacy and safety.[2] The presence of both the
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hydroxyl and cyano groups allows for sequential or orthogonal chemical modifications, enabling

the construction of complex molecular architectures.

Spectroscopic Characterization
Unambiguous characterization is achieved through a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

A multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons

on the disubstituted benzene ring.

A quartet at approx. 4.9-5.1 ppm for the single proton on the stereocenter (-CHOH),

coupled to the adjacent methyl protons.

A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift variable

depending on concentration and solvent.

A doublet at approx. 1.4-1.6 ppm for the three protons of the methyl group (-CH₃), coupled

to the methine proton.[21]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons

(including the ipso-carbons attached to the cyano and alcohol groups), the nitrile carbon

(approx. 118-122 ppm), the carbinol carbon (approx. 68-72 ppm), and the methyl carbon

(approx. 25-27 ppm).[21]

IR Spectroscopy: The infrared spectrum will feature a strong, sharp absorption band around

2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a broad absorption band in the region

of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Chiral HPLC/GC: The most critical analysis for this compound is the determination of

enantiomeric purity. This is performed using a chiral stationary phase column, which can

separate the (S) and (R) enantiomers, allowing for the precise calculation of enantiomeric

excess (e.e.).

Safety and Handling
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(S)-1-(4-Cyanophenyl)ethanol is classified as a hazardous substance and must be handled

with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[3]

Hazard Classifications:

Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3]

Causes skin irritation (H315) and serious eye irritation (H319).[3]

May cause respiratory irritation (H335).[3]

Recommended Personal Protective Equipment (PPE):

Wear protective gloves, protective clothing, and eye/face protection (safety goggles or

face shield).[3][22]

Handling Precautions:

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][23]

Wash hands and any exposed skin thoroughly after handling.[3][22]

Do not eat, drink, or smoke when using this product.[3]

Storage:

Store in a well-ventilated place. Keep the container tightly closed.[3]

Store locked up.[3]

In case of exposure, follow standard first-aid measures and seek medical attention.[3][22][23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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